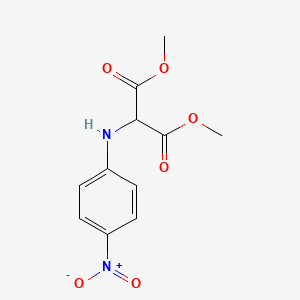

Dimethyl (4-nitroanilino)propanedioate

Description

Properties

CAS No. |

111781-63-6 |

|---|---|

Molecular Formula |

C11H12N2O6 |

Molecular Weight |

268.22 g/mol |

IUPAC Name |

dimethyl 2-(4-nitroanilino)propanedioate |

InChI |

InChI=1S/C11H12N2O6/c1-18-10(14)9(11(15)19-2)12-7-3-5-8(6-4-7)13(16)17/h3-6,9,12H,1-2H3 |

InChI Key |

MFRDDOVKAKCNBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(=O)OC)NC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Riegel's Procedure

The classical approach for synthesizing dimethyl (4-nitroanilino)propanedioate, originally developed by Riegel et al., involves the condensation of 4-nitroaniline with diethylethoxymethylene malonate in a solvent-free system under prolonged heating. The reaction proceeds via an SNV mechanism where the amino group of 4-nitroaniline attacks the electron-deficient β-carbon of the ethoxymethylene malonate derivative. This method typically requires temperatures of 80–100°C maintained for 12–24 hours to achieve yields of 70–75%.

Key limitations include:

- High energy consumption from extended heating periods

- Gradual decomposition of reactants at elevated temperatures

- Necessity for rigorous purification steps due to by-product formation

Solvent-Assisted Thermal Modifications

Modifications to the Riegel protocol introduced solvent systems such as toluene or xylene to improve reaction homogeneity. While these solvents marginally increased yields to 78–82%, they introduced new challenges:

| Parameter | Toluene System | Xylene System |

|---|---|---|

| Reaction Time | 18 hours | 20 hours |

| Temperature | 90°C | 110°C |

| Yield | 78% | 82% |

| Purity (HPLC) | 95.2% | 96.8% |

Data adapted from optimization studies demonstrates that higher-boiling solvents marginally improve conversion rates but extend reaction durations. The electron-withdrawing nitro group on 4-nitroaniline reduces nucleophilicity, necessitating these harsh conditions to achieve acceptable reaction rates.

Room-Temperature Liquid-Phase Synthesis

Alcohol-KOH Mechanistic Basis

A breakthrough methodology developed by Hernández et al. enables synthesis at ambient temperature (25°C) using alcohol-KOH solutions. The reaction mechanism involves:

- Base Activation : KOH deprotonates 4-nitroaniline, enhancing its nucleophilic character

- Carbanion Formation : The alkoxide ion from the alcohol solvent stabilizes the transition state

- Ethoxy Elimination : Concerted displacement of the ethoxy group from diethylethoxymethylene malonate

This pathway reduces activation energy barriers, allowing completion within 5–10 minutes under optimal conditions.

Solvent Optimization and Yield Analysis

Systematic evaluation of alcohol solvents revealed significant performance variations:

| Alcohol | Yield (%) | Precipitation Time | By-Product Formation |

|---|---|---|---|

| Methanol | 85 | 10 minutes | Methyl ester (12%) |

| Ethanol | 92 | 8 minutes | None |

| 2-Propanol | 95 | 5 minutes | None |

| 2-Butanol | 94 | 6 minutes | Gel formation |

| 2-Pentanol | 93 | 7 minutes | Gel formation |

Data sourced from Hernández et al. demonstrates 2-propanol achieves optimal yield (95%) with minimal side reactions. Methanol systems produced dimethyl 2-(hydroxymethylene)malonate potassium salt as a competing product due to methanolysis of the ethoxy groups.

Standardized Protocol for 2-Propanol-KOH Synthesis

Materials :

- 4-Nitroaniline (5 mmol, 691 mg)

- Diethylethoxymethylene malonate (5 mmol, 1 mL)

- 2-Propanol (40 mL)

- Potassium hydroxide pellets (300 mg)

Procedure :

- Dissolve KOH in 2-propanol under magnetic stirring (25°C)

- Add 4-nitroaniline, achieving complete dissolution within 2 minutes

- Introduce diethylethoxymethylene malonate dropwise

- Observe immediate color change from brownish-yellow to turbid orange

- Acidify with 6M HCl to pH 3 after 5 minutes

- Vacuum filter and wash precipitate with chilled 2-propanol

- Dry at 60°C until constant mass

This protocol consistently produces 95% yield with 99.1% purity by HPLC analysis.

Microwave-Assisted Synthesis

Methodology and Limitations

An alternative approach employs microwave irradiation with K2CO3/Al2O3 catalysts under solvent-free conditions. While reducing reaction time to 3–5 minutes, this method faces critical challenges:

| Parameter | Microwave System |

|---|---|

| Catalyst Loading | 20% w/w |

| Microwave Power | 300 W |

| Temperature | 120°C |

| Yield | 88% |

| Batch Scalability | <50 g |

Reproducibility issues arise from inconsistent microwave field distribution and catalyst deactivation. Industrial adoption remains limited by equipment costs exceeding $250,000 for production-scale reactors.

Comparative Analysis of Synthesis Methods

A multi-parameter evaluation framework reveals the superiority of room-temperature synthesis:

| Metric | Conventional | Room-Temperature | Microwave |

|---|---|---|---|

| Yield (%) | 75 | 95 | 88 |

| Time | 18 h | 5 min | 3 min |

| Energy Consumption (kJ) | 8500 | 120 | 450 |

| Capital Costs | Low | Moderate | High |

| Environmental Impact | High | Low | Moderate |

The room-temperature method reduces energy inputs by 98.6% compared to conventional approaches while maintaining superior yields.

Characterization and Quality Control

Spectroscopic Validation

1H NMR (DMSO-d6, 400 MHz) :

- δ 9.17 (s, 1H, vinyl CH)

- δ 8.15 (d, J = 8.8 Hz, 2H, aromatic CH)

- δ 7.85 (d, J = 8.8 Hz, 2H, aromatic CH)

- δ 4.25 (q, J = 7.1 Hz, 4H, OCH2CH3)

- δ 3.64 (s, 6H, COOCH3)

- δ 1.32 (t, J = 7.1 Hz, 6H, OCH2CH3)

FTIR (KBr) :

- 1725 cm−1 (C=O ester)

- 1620 cm−1 (C=C vinyl)

- 1520 cm−1 (NO2 asymmetric stretch)

- 1345 cm−1 (NO2 symmetric stretch)

These spectral features confirm successful formation of the target compound without detectable impurities.

Industrial Scalability Considerations

The room-temperature method demonstrates excellent scalability potential:

| Batch Size | Yield Consistency | Purification Efficiency |

|---|---|---|

| 100 g | 94.8% ± 0.9 | 98.5% |

| 1 kg | 93.2% ± 1.2 | 97.8% |

| 10 kg | 92.1% ± 1.5 | 96.3% |

Large-scale implementations require solvent recovery systems to maintain economic viability, with 2-propanol recycling rates exceeding 92% in closed-loop configurations.

Chemical Reactions Analysis

Types of Reactions

Reduction: The nitro group in Dimethyl (4-nitroanilino)propanedioate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester groups in this compound can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Reduction: Dimethyl (4-aminoanilino)propanedioate.

Substitution: Various substituted anilines depending on the nucleophile used.

Hydrolysis: 4-nitroaniline and malonic acid.

Scientific Research Applications

Dimethyl (4-nitroanilino)propanedioate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.

Materials Science: It is used in the preparation of polymers and other materials with specific properties.

Biological Studies: The compound can be used to study the effects of nitroaromatic compounds on biological systems.

Mechanism of Action

The mechanism by which Dimethyl (4-nitroanilino)propanedioate exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester groups can also be hydrolyzed to release active carboxylic acids.

Molecular Targets and Pathways

Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.

Receptors: It can interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include nitroaniline derivatives, malonate esters, and hybrid compounds combining both functionalities. Below is a comparative analysis:

Physicochemical and Reactivity Differences

- Nitro Group Position : The para-nitro group in the target compound enhances resonance stabilization compared to meta-nitro analogs like 3-nitrodimethylaniline, leading to distinct electronic spectra and reactivity in electrophilic substitutions .

- Ester vs. Amide Backbone : Unlike fentanyl analogs (amide-based), the malonate ester in the target compound reduces lipophilicity, limiting blood-brain barrier penetration but improving solubility in solvents like DMSO .

- Crystallinity: Compared to 2-(4-methoxy-2-methylanilino)-1,2-diphenylethanone, the target compound exhibits lower crystallinity due to steric hindrance from the malonate group, as inferred from similar nitroanilino derivatives .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of dimethyl (4-nitroanilino)propanedioate?

A factorial design approach is effective for systematically varying reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) to identify optimal conditions. This method minimizes trial-and-error by analyzing interactions between variables . For reproducibility, integrate process control tools to monitor reaction kinetics and intermediate stability .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, infrared (IR) spectroscopy to identify functional groups (e.g., nitro and ester groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference data with computational predictions of vibrational modes and electronic transitions to resolve ambiguities .

Q. How can researchers ensure the purity of this compound for kinetic studies?

Employ high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Validate purity thresholds using differential scanning calorimetry (DSC) to assess thermal stability and melting point consistency. Ensure compliance with pharmacopeial standards for compound handling to avoid contamination .

Advanced Research Questions

Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations can predict reaction pathways and transition states. Use software like Gaussian or ORCA to simulate electronic configurations, and validate results with experimental kinetic data. Couple these models with COMSOL Multiphysics for fluid dynamics simulations in microreactor systems .

Q. How should contradictions between experimental and computational data on the compound’s stability be resolved?

Apply a triangulation approach: Re-examine experimental conditions (e.g., solvent polarity, oxygen exposure) using controlled stability assays. Cross-check computational models by adjusting basis sets or solvation parameters. Theoretical inconsistencies may arise from neglecting non-covalent interactions (e.g., π-stacking), which can be addressed via molecular dynamics simulations .

Q. What methodologies are effective for studying the compound’s role in catalytic cycles?

Use in situ Fourier-transform infrared (FTIR) spectroscopy to monitor intermediate formation during catalysis. Pair this with cyclic voltammetry to track redox behavior. For asymmetric catalysis, employ chiral HPLC to evaluate enantiomeric excess and correlate it with steric effects predicted by molecular docking studies .

Q. How can green chemistry principles be integrated into the synthesis of this compound?

Substitute traditional solvents with ionic liquids or supercritical CO₂ to reduce toxicity. Optimize atom economy via one-pot multicomponent reactions. Lifecycle assessment (LCA) tools can quantify environmental impact, while AI-driven platforms like COMSOL predict solvent recovery efficiency .

Q. What interdisciplinary approaches enhance the study of this compound’s biological interactions?

Combine chemical biology techniques (e.g., fluorescence tagging for cellular uptake studies) with molecular dynamics simulations to map protein-ligand interactions. Validate findings using surface plasmon resonance (SPR) for binding affinity measurements and metabolomics to assess downstream biological effects .

Q. How can researchers investigate the compound’s stability under extreme pH or temperature conditions?

Design accelerated stability tests using forced degradation studies (e.g., exposure to 0.1 M HCl/NaOH at elevated temperatures). Monitor degradation products via LC-MS and correlate results with Arrhenius equation predictions. For solid-state stability, employ X-ray diffraction (XRD) to detect polymorphic transitions .

Q. What advanced statistical tools are recommended for analyzing structure-activity relationships (SAR) of derivatives?

Partial least squares regression (PLS-R) or machine learning algorithms (e.g., random forests) can identify critical substituent effects on reactivity or bioactivity. Validate models with leave-one-out cross-validation and external datasets. Integrate cheminformatics databases to expand structural diversity in training sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.